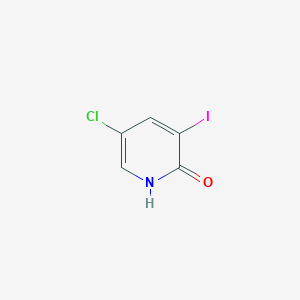![molecular formula C6H10O3 B068705 [(2S)-3-oxobutan-2-yl] acetate CAS No. 171287-68-6](/img/structure/B68705.png)
[(2S)-3-oxobutan-2-yl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2S)-3-oxobutan-2-yl] acetate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as acetoacetate ethyl ester or ethyl acetoacetate and is commonly used as a precursor to synthesize various chemicals.
Mécanisme D'action
The mechanism of action of [(2S)-3-oxobutan-2-yl] acetate is not completely understood. However, it is known to undergo various chemical reactions such as esterification, condensation, and hydrolysis. These reactions make it a versatile compound for use in various applications.
Biochemical and Physiological Effects:
Studies have shown that [(2S)-3-oxobutan-2-yl] acetate has a significant effect on the metabolism of carbohydrates and lipids. It has been shown to increase the production of ketone bodies, which are important energy sources for the brain during fasting or starvation. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
[(2S)-3-oxobutan-2-yl] acetate is a versatile compound that has many advantages for use in laboratory experiments. It is readily available, easy to handle, and relatively inexpensive. However, it has some limitations such as its low solubility in water and its potential to undergo unwanted side reactions.
Orientations Futures
There are many potential future directions for research on [(2S)-3-oxobutan-2-yl] acetate. Some of these directions include its use in the synthesis of new pharmaceuticals, as a fuel additive, and as a reagent in organic synthesis. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of [(2S)-3-oxobutan-2-yl] acetate involves the reaction of ethyl acetate with ethyl acetoacetate in the presence of a strong base such as sodium ethoxide. The reaction produces the desired compound as a colorless liquid.
Applications De Recherche Scientifique
[(2S)-3-oxobutan-2-yl] acetate has been extensively studied for its potential applications in various scientific fields. It has been used in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Additionally, this compound has been used as a reagent in organic synthesis and as a fuel additive.
Propriétés
Numéro CAS |
171287-68-6 |
|---|---|
Nom du produit |
[(2S)-3-oxobutan-2-yl] acetate |
Formule moléculaire |
C6H10O3 |
Poids moléculaire |
130.14 g/mol |
Nom IUPAC |
[(2S)-3-oxobutan-2-yl] acetate |
InChI |
InChI=1S/C6H10O3/c1-4(7)5(2)9-6(3)8/h5H,1-3H3/t5-/m0/s1 |
Clé InChI |
ZKPTYCJWRHHBOW-YFKPBYRVSA-N |
SMILES isomérique |
C[C@@H](C(=O)C)OC(=O)C |
SMILES |
CC(C(=O)C)OC(=O)C |
SMILES canonique |
CC(C(=O)C)OC(=O)C |
Synonymes |
2-Butanone, 3-(acetyloxy)-, (S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



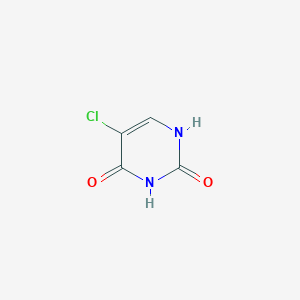
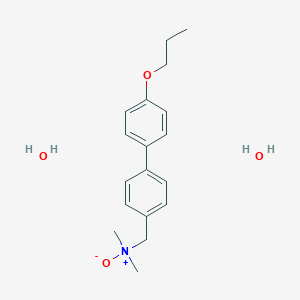
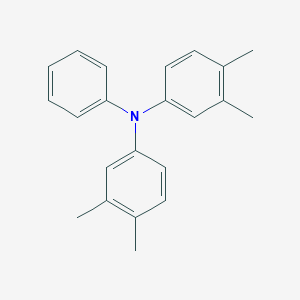
![1-[4-[(3,4-Dichlorobenzyl)oxy]-3-nitrophenyl]ethan-1-one](/img/structure/B68631.png)


![5-Chlorobenzo[D]oxazole-2-carbaldehyde](/img/structure/B68640.png)
![S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea](/img/structure/B68643.png)


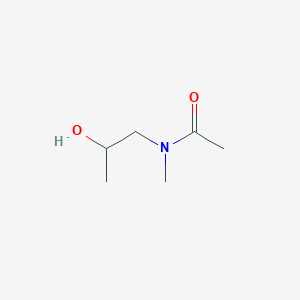
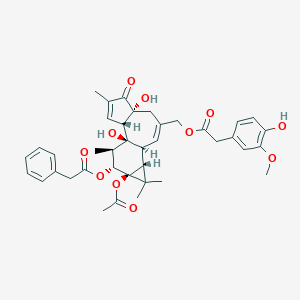
![2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine](/img/structure/B68659.png)
